molecular formula C9H5F4NO3 B13495401 2-Fluoro-6-(2,2,2-trifluoroacetamido)benzoic acid

2-Fluoro-6-(2,2,2-trifluoroacetamido)benzoic acid

Cat. No.: B13495401
M. Wt: 251.13 g/mol
InChI Key: FJEATCZCRHVJJP-UHFFFAOYSA-N
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Description

2-Fluoro-6-(2,2,2-trifluoroacetamido)benzoic acid is a fluorinated aromatic compound with the molecular formula C9H5F4NO3 It is characterized by the presence of both fluoro and trifluoroacetamido groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(2,2,2-trifluoroacetamido)benzoic acid typically involves the introduction of fluoro and trifluoroacetamido groups onto a benzoic acid derivative. One common method involves the reaction of 2-fluorobenzoic acid with trifluoroacetic anhydride in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(2,2,2-trifluoroacetamido)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common due to the stability of the aromatic ring.

    Hydrolysis: The trifluoroacetamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various fluoro-substituted benzoic acids, while hydrolysis would produce the corresponding amine and carboxylic acid.

Scientific Research Applications

2-Fluoro-6-(2,2,2-trifluoroacetamido)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved metabolic stability and bioavailability.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its chemical stability and unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(2,2,2-trifluoroacetamido)benzoic acid depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance binding affinity and selectivity for certain molecular targets, making it a valuable tool in drug design and development.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-6-(trifluoromethyl)benzoic acid
  • 2-(Trifluoromethyl)benzoic acid
  • 2-Fluoro-4-(trifluoromethyl)benzoic acid

Uniqueness

2-Fluoro-6-(2,2,2-trifluoroacetamido)benzoic acid is unique due to the presence of both fluoro and trifluoroacetamido groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C9H5F4NO3

Molecular Weight

251.13 g/mol

IUPAC Name

2-fluoro-6-[(2,2,2-trifluoroacetyl)amino]benzoic acid

InChI

InChI=1S/C9H5F4NO3/c10-4-2-1-3-5(6(4)7(15)16)14-8(17)9(11,12)13/h1-3H,(H,14,17)(H,15,16)

InChI Key

FJEATCZCRHVJJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)O)NC(=O)C(F)(F)F

Origin of Product

United States

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